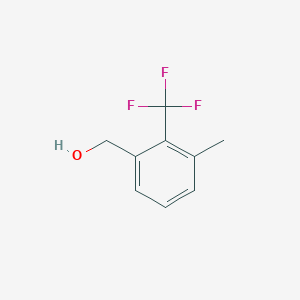
3-Methyl-2-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H9F3O. It is a member of the trifluoromethyl-substituted benzyl alcohols, which are known for their unique chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 3-methylbenzyl alcohol, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is also common to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the alcohol to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 3-Methyl-2-(trifluoromethyl)benzaldehyde or 3-Methyl-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Methyl-2-(trifluoromethyl)toluene.
Substitution: 3-Methyl-2-(trifluoromethyl)benzyl chloride or bromide.
Scientific Research Applications
3-Methyl-2-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound is used in studies involving enzyme-catalyzed reactions, such as those involving alcohol dehydrogenases.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require the trifluoromethyl group for enhanced biological activity.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3-Methyl-2-(trifluoromethyl)benzyl alcohol exerts its effects depends on the specific application. In enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- (±)-α-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness
3-Methyl-2-(trifluoromethyl)benzyl alcohol is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzyl alcohol structure. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity, stability, and solubility, making it distinct from other trifluoromethyl-substituted benzyl alcohols.
Properties
IUPAC Name |
[3-methyl-2-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-3-2-4-7(5-13)8(6)9(10,11)12/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKFSVKKSFBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
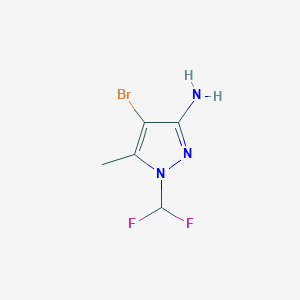

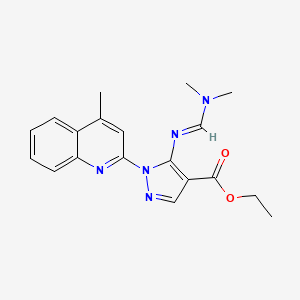

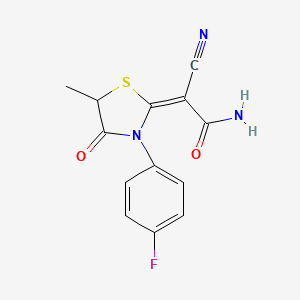
![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2630580.png)
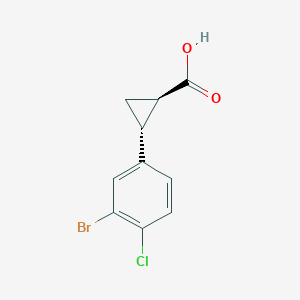
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-acetylpiperazin-1-yl)sulfonylbenzoate](/img/structure/B2630586.png)
![4-(azepan-1-ylsulfonyl)-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2630588.png)

![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-3-phenoxybenzamide](/img/structure/B2630593.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630596.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630597.png)
